![molecular formula C8H9ClN2S B2555348 (2-Chloro-5-methylphenyl)thiourea CAS No. 126945-55-9](/img/structure/B2555348.png)
(2-Chloro-5-methylphenyl)thiourea
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Overview
Description
“(2-Chloro-5-methylphenyl)thiourea” is an organosulfur compound . It has a molecular weight of 200.69 .
Synthesis Analysis
Symmetric thiourea derivatives, such as “(2-Chloro-5-methylphenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The InChI code for “(2-Chloro-5-methylphenyl)thiourea” is 1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) . The general chemical structure of 1-(acyl/aroyl)-3-(substituted)thiourea is shown in the referenced paper .Chemical Reactions Analysis
Thioureas and their derivatives have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They have been the subject of extensive study in coordination chemistry .Physical And Chemical Properties Analysis
“(2-Chloro-5-methylphenyl)thiourea” is a powder that is stored at room temperature . It has a molecular weight of 200.69 .Mechanism of Action
Safety and Hazards
Future Directions
Thioureas and their derivatives have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have played an exceptional role in almost every branch of chemistry . Future research could focus on exploring more applications of these compounds in various fields.
properties
IUPAC Name |
(2-chloro-5-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPMLYSQYNBDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methylphenyl)thiourea |
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